N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide (CAS: 2034252-16-7, MW: 331.5 g/mol) is a heterocyclic compound featuring dual thiophene moieties and a 3,5-dimethylpyrazole group. Its structure comprises a thiophene-3-carboxamide moiety linked via an ethyl chain to a thiophen-2-yl group substituted with a pyrazole ring. The compound’s synthesis likely involves multi-step condensation and cyclization reactions, though explicit details are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-8-12(2)19(18-11)14(15-4-3-6-22-15)9-17-16(20)13-5-7-21-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRWGYJCAIWFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CSC=C2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a thiophene ring, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 318.39 g/mol. The presence of these heterocyclic rings suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, enhancing binding affinity to biological targets. Additionally, the carboxamide group may facilitate hydrogen bonding, which is crucial for the modulation of enzyme activity or receptor binding .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole and thiophene moieties demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating strong antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes. In vitro studies suggest that modifications to the pyrazole structure can enhance anti-inflammatory effects by reducing the production of pro-inflammatory cytokines .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Compounds with similar structures have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example, studies have shown that certain pyrazole derivatives can inhibit the growth of lung cancer (A549) and colon cancer (HT-29) cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole-based compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against human recombinant alkaline phosphatase. The results indicated that specific substitutions on the pyrazole ring could enhance enzyme inhibition .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of thiazol-4-one/thiophene-bearing pyrazole derivatives. The most active compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, confirming their potential as antimicrobial agents .
- Cytotoxicity Studies : Research into the cytotoxic effects of pyrazole derivatives on cancer cell lines demonstrated promising results, with several compounds showing IC50 values in the micromolar range against various tumor types .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in medicinal chemistry.
- Catalytic Applications : It can be utilized in various catalytic processes due to its unique structural features.
Biology
- Biological Probes : The compound is used to study biological processes involving pyrazole and thiophene derivatives.
- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes, which can alter metabolic pathways.
Medicine
- Therapeutic Potential : Given its structural similarity to known bioactive compounds, it may exhibit therapeutic effects against various diseases.
- Antimicrobial Activity : Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, suggesting potential use as antimicrobial agents.
The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may modulate enzyme activities, influencing physiological responses.
- Receptor Binding : It can bind to specific receptors, potentially affecting cellular signaling pathways.
Cytotoxicity Assays
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
In Vivo Models
Animal studies assessing anti-inflammatory effects showed reduced paw edema in carrageenan-induced models when treated with pyrazole derivatives, indicating potential therapeutic applications in inflammatory diseases.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyrazole moieties undergo selective oxidation under controlled conditions:
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Thiophene ring oxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide oxidizes the thiophene sulfur to sulfoxides (S=O) or sulfones (SO₂).
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Pyrazole ring oxidation : Strong oxidizing agents like KMnO₄ in acidic conditions cleave the pyrazole ring, yielding dicarboxylic acid derivatives.
Table 1: Oxidation Reaction Parameters
| Target Site | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene-S | m-CPBA | Sulfoxide | 65–72 | |
| Thiophene-S | H₂O₂ | Sulfone | 58–63 | |
| Pyrazole | KMnO₄ | Dicarboxylic acid | 45 |
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis:
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Acidic hydrolysis : Concentrated H₂SO₄ cleaves the amide bond, producing thiophene-3-carboxylic acid and a pyrazole-ethyl-thiophene amine derivative.
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Basic hydrolysis : NaOH under reflux yields the corresponding carboxylate salt.
Key Mechanistic Insights:
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The reaction proceeds via protonation of the amide oxygen in acidic conditions, followed by nucleophilic attack by water.
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Steric hindrance from the pyrazole and thiophene substituents slows hydrolysis rates compared to simpler amides.
Substitution Reactions
Electrophilic substitution occurs preferentially on the thiophene and pyrazole rings:
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Thiophene ring : Halogenation with Br₂/FeBr₃ at the 5-position of the thiophene ring (activated by the carboxamide group).
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Pyrazole ring : Nitration with HNO₃/H₂SO₄ at the 4-position (meta to methyl groups) .
Table 2: Substitution Reaction Outcomes
| Reaction | Reagent | Position | Product Structure | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Thiophene-5 | 5-Bromo-thiophene derivative | 78 |
| Nitration | HNO₃/H₂SO₄ | Pyrazole-4 | 4-Nitro-pyrazole derivative | 62 |
Reduction Reactions
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Carboxamide reduction : LiAlH₄ reduces the amide to a primary amine, forming N-(2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-methylamine.
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Thiophene ring reduction : Catalytic hydrogenation (H₂/Pd-C ) saturates the thiophene ring to tetrahydrothiophene, altering electronic properties.
Cyclocondensation Reactions
The compound participates in heterocycle formation:
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With thiourea : Forms thieno[2,3-d]pyrimidin-4(3H)-one derivatives under acidic conditions (HCl/AcOH) .
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With malononitrile : Generates pyrido[2,3-d]pyrimidine hybrids via Michael addition .
Spectral Validation:
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IR spectra of cyclocondensation products show loss of amide C=O (1718 cm⁻¹) and new C=N (2214 cm⁻¹) stretches .
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¹H NMR signals for methyl groups (δ 2.33–2.36 ppm) and aromatic protons (δ 6.38–8.95 ppm) confirm structural integrity post-reaction .
Functional Group Compatibility
The compound’s reactivity is influenced by:
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Electron-donating methyl groups on pyrazole, which activate the ring toward electrophilic substitution.
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Electron-withdrawing carboxamide group on thiophene, directing electrophiles to the 5-position.
Stability Considerations:
-
Thermal decomposition occurs above 385°C, making it stable under standard reaction conditions.
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Solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions requiring high dielectric media.
Comparative Reactivity with Analogues
| Compound Variation | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| N-Methylated carboxamide | 1.5× faster hydrolysis | Reduced steric hindrance |
| 5-Bromo-thiophene derivative | 0.7× sulfonation rate | Electron-withdrawing effect |
| Tetrahydrothiophene analogue | No pyrazole nitration | Loss of aromatic stabilization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual thiophene motifs and pyrazole substitution. Below is a comparative analysis with key analogues:
Key Observations :
- Thiazole vs. Thiophene : The thiazole-containing analogue (CAS 1421504-80-4) introduces a nitrogen atom, which may enhance hydrogen-bonding capacity compared to the target compound’s thiophen-2-yl group . This could improve solubility but reduce membrane permeability.
Physicochemical Properties
While explicit data on melting points or solubility are unavailable for the target compound, inferences can be drawn from analogues:
- Lipophilicity: The 3,5-dimethylpyrazole group likely enhances lipophilicity compared to unsubstituted pyrazoles (e.g., compounds in with amino groups), favoring passive diffusion across biological membranes .
- Polarity : Thiophene-3-carboxamide’s carboxamide group introduces polarity, which may offset the hydrophobic effects of the pyrazole and thiophene rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
